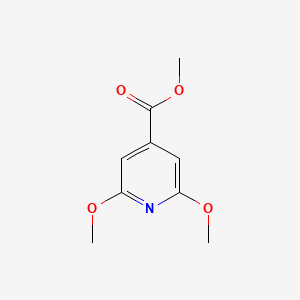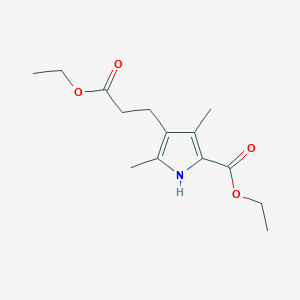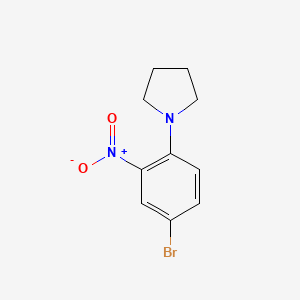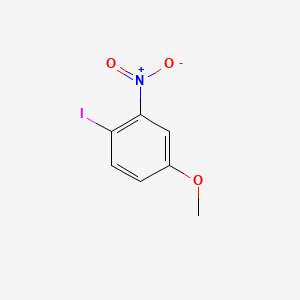
methyl 4-methylcyclohex-3-ene-1-carboxylate
Descripción general
Descripción
methyl 4-methylcyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₂ . It is a methyl ester derivative of 4-methyl-3-cyclohexene-1-carboxylic acid. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare methyl 4-methyl-3-cyclohexene-1-carboxylate is through the esterification of 4-methyl-3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of 4-methyl-3-cyclohexene-1-carboxylate with methanol in the presence of a base catalyst such as sodium methoxide.
Industrial Production Methods: Industrial production of methyl 4-methyl-3-cyclohexene-1-carboxylate often involves large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and catalysts ensures the production of high-quality methyl 4-methyl-3-cyclohexene-1-carboxylate.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: methyl 4-methylcyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-methyl-3-cyclohexene-1-carboxylic acid, 4-methyl-3-cyclohexenone.
Reduction: 4-methyl-3-cyclohexene-1-methanol.
Substitution: 4-methyl-3-cyclohexene-1-carbamates or 4-methyl-3-cyclohexene-1-thioesters.
Aplicaciones Científicas De Investigación
Chemistry: methyl 4-methylcyclohex-3-ene-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and hydrolases. It serves as a substrate for investigating enzyme specificity and activity.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding carboxylic acid and alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown to the final products.
Comparación Con Compuestos Similares
Methyl 3-cyclohexene-1-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
Methyl 4-methyl-2-cyclohexene-1-carboxylate: Similar but with a different position of the double bond.
Methyl 4-methyl-3-cyclohexane-1-carboxylate: Similar but with a saturated ring structure.
Uniqueness: methyl 4-methylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a methyl group and a double bond in the cyclohexene ring. This combination imparts distinct reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
methyl 4-methylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDBPUPULVCVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279676 | |
| Record name | Methyl 4-methyl-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-14-1 | |
| Record name | NSC13690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-methyl-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)











